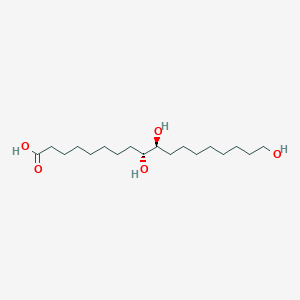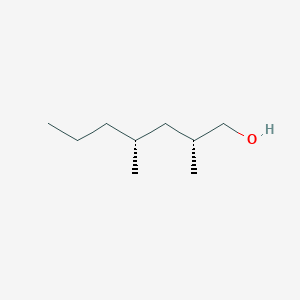
(R,R)-(+)-2,4-Dimethylheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R)-(+)-2,4-Dimethylheptan-1-ol, also known as menthol, is a cyclic monoterpene alcohol with a characteristic minty odor and taste. It is widely used in the food, pharmaceutical, and cosmetic industries due to its unique flavor, cooling sensation, and therapeutic properties. Menthol is synthesized from peppermint oil or other natural sources and has been extensively studied for its various biological activities and applications.
Mecanismo De Acción
The mechanism of action of (R,R)-(+)-2,4-Dimethylheptan-1-ol is not fully understood, but it is believed to involve the activation of transient receptor potential (TRP) channels, specifically TRPM8 and TRPA1. These channels are involved in the perception of cold and pain, and their activation by (R,R)-(+)-2,4-Dimethylheptan-1-ol leads to the sensation of cooling and analgesia.
Efectos Bioquímicos Y Fisiológicos
Menthol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Menthol has also been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to its analgesic and anesthetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Menthol has several advantages and limitations for lab experiments. Its availability and low cost make it an attractive candidate for research studies. Its unique flavor and cooling sensation also make it a useful tool for sensory testing and evaluation. However, its volatility and instability can pose challenges for its use in certain experiments, and its potential for non-specific effects must be carefully considered.
Direcciones Futuras
There are several future directions for research on (R,R)-(+)-2,4-Dimethylheptan-1-ol. One area of interest is its potential as a therapeutic agent for various conditions, including pain, inflammation, and respiratory disorders. Another area of interest is its use in sensory testing and evaluation, particularly in the development of new food and beverage products. Further studies are also needed to fully elucidate the mechanism of action of (R,R)-(+)-2,4-Dimethylheptan-1-ol and its effects on various biological systems.
Métodos De Síntesis
Menthol can be synthesized using various methods, including steam distillation, extraction, and chemical synthesis. The most common method involves the isolation of (R,R)-(+)-2,4-Dimethylheptan-1-ol from peppermint oil, which is obtained by steam distillation of the leaves of the peppermint plant. The oil is then subjected to fractional distillation and crystallization to obtain pure (R,R)-(+)-2,4-Dimethylheptan-1-ol. Chemical synthesis of (R,R)-(+)-2,4-Dimethylheptan-1-ol involves the reaction of thymol with an alkene in the presence of a catalyst, followed by hydrogenation and purification.
Aplicaciones Científicas De Investigación
Menthol has been extensively studied for its various biological activities and applications. It has been shown to possess analgesic, anti-inflammatory, antispasmodic, and antimicrobial properties. Menthol is commonly used in topical analgesic products for the relief of muscle and joint pain, as well as in cough drops and throat lozenges for the relief of sore throat and cough. Menthol is also used in cosmetics and personal care products for its cooling and soothing properties.
Propiedades
Número CAS |
18450-73-2 |
|---|---|
Nombre del producto |
(R,R)-(+)-2,4-Dimethylheptan-1-ol |
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
(2R,4R)-2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9-/m1/s1 |
Clave InChI |
HVRFWRROUIDGQO-RKDXNWHRSA-N |
SMILES isomérico |
CCC[C@@H](C)C[C@@H](C)CO |
SMILES |
CCCC(C)CC(C)CO |
SMILES canónico |
CCCC(C)CC(C)CO |
Otros números CAS |
110507-98-7 18450-73-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



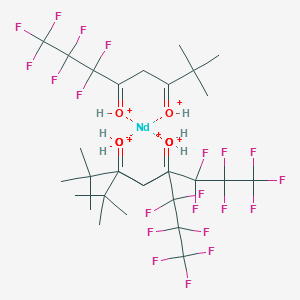
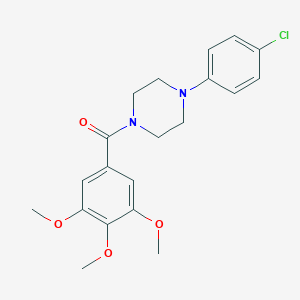
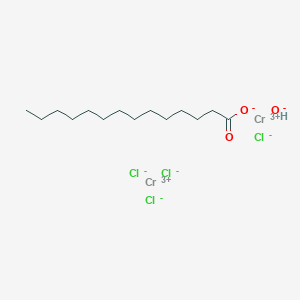
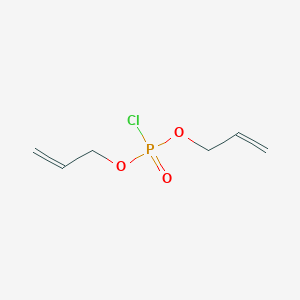
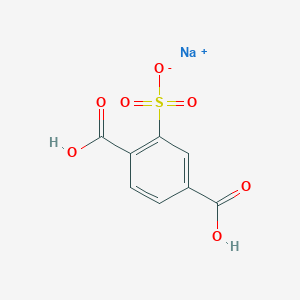
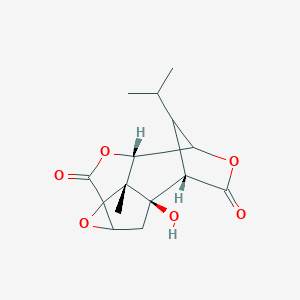
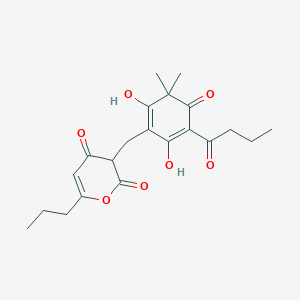

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)
